molecular formula C13H12N6O3S B2751533 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1396881-01-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

Katalognummer: B2751533
CAS-Nummer: 1396881-01-8
Molekulargewicht: 332.34
InChI-Schlüssel: UAHRQCFEGIVUNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a sophisticated hybrid organic compound engineered for advanced pharmaceutical and biochemical research. Its molecular structure incorporates two high-value pharmacophores—a tetrazole ring and a sulfonamide group—known to confer significant biological activity. The tetrazole moiety acts as a bioisostere for carboxylic acid groups, providing a similar pKa and spatial requirement while often improving metabolic stability and membrane permeability in drug candidates . This compound is of particular interest in medicinal chemistry for the development of novel therapeutic agents. Tetrazole-sulfonamide hybrids have demonstrated potent anti-inflammatory activity by functioning as selective cyclooxygenase-2 (COX-2) inhibitors, with research showing that such structures can exhibit high COX-2/COX-1 selectivity ratios and reduced gastrointestinal toxicity compared to traditional NSAIDs . The specific molecular architecture of this compound, featuring a pyridine-sulfonamide linkage to the tetrazole-phenyl system, is designed to optimize interactions with enzyme active sites. Primary sulfonamide groups are recognized for their high affinity as Zinc Binding Groups (ZBG) in the active site of metalloenzymes like carbonic anhydrases , making this compound a promising candidate for investigating CA-mediated processes in conditions such as glaucoma, epilepsy, and cancer . Furthermore, the 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl component is a distinct tetrazole tautomer that may influence the compound's electronic properties and hydrogen-bonding capacity, thereby fine-tuning its biological interactions. This reagent is provided for research applications only, including drug discovery programs, enzyme inhibition studies, and structure-activity relationship (SAR) investigations. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or human or animal use. Researchers should consult the safety data sheet prior to handling.

Eigenschaften

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-18-13(20)19(17-16-18)11-6-4-10(5-7-11)15-23(21,22)12-3-2-8-14-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRQCFEGIVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and ammonium acetate, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the tetrazole ring or the phenyl group.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and sulfonamide group are key functional moieties that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular stress responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Tetrazole Moieties

Compounds bearing tetrazole rings exhibit diverse properties depending on substituents and oxidation states. Key comparisons include:

Oxo vs. Thioxo Tetrazole Derivatives
  • Target Compound : The 5-oxo group in the tetrazole ring (C=O) enhances polarity and hydrogen-bonding capacity compared to thioxo (C=S) analogs.
  • 4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl Acetate (3m) :
    • Thioxo group increases lipophilicity.
    • Melting point: 133–135°C; Yield: 87% .
  • 5-Methyl-5-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)dihydrofuran-2(3H)-one (3v): Incorporates a fused dihydrofuranone ring, improving rigidity. Melting point: 82–84°C; Yield: 56% .

Key Insight : Oxo derivatives like the target compound likely exhibit higher polarity and lower melting points compared to thioxo analogs, though experimental confirmation is needed.

Table 1: Comparison of Tetrazole-Based Compounds
Compound Name Substituents Melting Point (°C) Yield (%) Source
Target Compound 4-Methyl-5-oxo tetrazole N/A N/A
3m 4-Methyl-5-thioxo tetrazole 133–135 87 [2]
3v 5-Methyl, dihydrofuranone fusion 82–84 56 [2]
3w Tetrahydro-2H-pyran-2-yl 80–82 20 [2]

Pyridine-3-sulfonamide Derivatives with Heterocyclic Substituents

Sulfonamide-linked heterocycles are critical in medicinal chemistry. Comparisons with triazole and pyrazole analogs highlight structural influences:

N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides ()
  • Compound 32 :
    • Substituent: 3,4,5-Trimethylpyrazole.
    • Melting point: 217–219°C; Yield: 48%.
  • Compound 35 :
    • Substituent: Phenylthio group.
    • Melting point: 240°C (decomp.); Yield: 59%.

Key Insight : Triazole-linked sulfonamides generally exhibit higher thermal stability (melting points >200°C) compared to tetrazole analogs, likely due to increased hydrogen-bonding networks.

Table 2: Pyridine-3-sulfonamide Derivatives
Compound Name Heterocycle/Substituent Melting Point (°C) Yield (%) Source
Target Compound Tetrazole-phenyl N/A N/A
32 1,2,4-Triazole + trimethylpyrazole 217–219 48 [3]
35 1,2,4-Triazole + phenylthio 240 (decomp.) 59 [3]
36 1,2,4-Triazole + thioacetamide 220 (decomp.) 69 [3]

Biologische Aktivität

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound featuring a tetrazole ring, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its mechanisms of action.

Chemical Structure

The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is C13_{13}H14_{14}N4_{4}O3_{3}S. The structure includes:

  • A tetrazole ring , contributing to its biological activity.
  • A pyridine sulfonamide moiety , which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

  • Anticancer properties : Induction of apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.
  • Antimicrobial activity : Potential use against bacterial infections.

The biological activity of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing tumor growth.

Anticancer Activity

A study focusing on similar compounds demonstrated significant anticancer activity against colorectal cancer cell lines (DLD-1 and HT-29). The mechanism involved:

  • Caspase Activation : Induction of the extrinsic apoptotic pathway through caspase activation.
  • Mitochondrial Membrane Potential Loss : Indicating the initiation of apoptosis through mitochondrial dysfunction .

Anti-inflammatory Properties

Research suggests that tetrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This modulation can lead to reduced inflammation in various disease models.

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .

Case Studies

StudyFindingsImplications
Study 1Induced apoptosis in DLD-1 cells via caspase activationSuggests potential as an anticancer agent
Study 2Demonstrated anti-inflammatory effects in vitroIndicates promise for treating inflammatory diseases
Study 3Exhibited antimicrobial activity against Gram-positive bacteriaPotential for development as an antibiotic

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of tetrazole and sulfonamide precursors. Key parameters include:

  • Solvent choice : Ethanol or DMF is often used for refluxing (12–24 hours), with piperidine as a catalyst .
  • Temperature : Reactions are conducted at 80–100°C to facilitate cyclization and reduce side products.
  • Workup : Precipitation in ice-cold water followed by recrystallization (methanol/ethanol) improves purity .

Example Conditions from Literature:

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Tetrazole formationHydrazine hydrate, ethanol, 12h reflux65>95%
Sulfonamide couplingPyridine-3-sulfonyl chloride, DMF, 80°C, 8h7292%

Key Consideration: Optimize stoichiometry (e.g., 1:1.2 molar ratio of tetrazole to sulfonamide precursor) to minimize unreacted intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., tetrazole proton at δ 8.5–9.0 ppm; sulfonamide S=O signals at δ 3.1–3.3 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 387.1) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and tautomerism in the tetrazole ring .

Advanced Research Questions

Q. How can computational tools predict biological activity and binding mechanisms?

Methodological Answer:

  • Molecular Docking (AutoDock4) : Flexible side-chain sampling and Lamarckian genetic algorithms predict binding to targets (e.g., kinases). Set grid boxes to cover active sites (e.g., 60 × 60 × 60 Å) .
  • DFT Calculations (Multiwfn) : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns indicates stable binding) .

Example Docking Results:

Target ProteinDocking Score (kcal/mol)Key InteractionsReference
COX-2-9.2H-bond with Arg120, hydrophobic with Val523
EGFR Kinase-8.7π-π stacking with Phe723

Q. How to resolve contradictions in reported biological activities of tetrazole-sulfonamide derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .
  • Structural Analogues : Test substituent effects (e.g., fluorophenyl vs. methyl groups) to isolate SAR trends .
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Case Study: Discrepancies in antiproliferative activity (IC50 = 2–50 µM) may arise from variations in tetrazole tautomerism (1H vs. 2H forms), which alter hydrogen-bonding capacity .

Q. What role do the tetrazole and sulfonamide moieties play in reactivity and target interactions?

Methodological Answer:

  • Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. The 5-oxo group participates in H-bonding with serine residues in enzymes .
  • Sulfonamide Group : Stabilizes interactions via hydrogen bonds (e.g., with backbone NH of Gly216 in carbonic anhydrase) and enhances solubility at physiological pH .
  • Electron-Withdrawing Effects : The sulfonamide’s S=O groups increase electrophilicity, facilitating nucleophilic attacks in prodrug activation .

Q. What experimental designs are critical for pharmacokinetic studies?

Methodological Answer:

  • Solubility Assays : Use shake-flask method (PBS pH 7.4) with HPLC quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis (37°C, 4h) to measure free fraction .

Key Parameters:

PropertyMethodTarget Value
LogPshake-flask1.5–2.5
t1/2 (microsomes)LC-MS/MS>30 min
Plasma stability24h incubation>90% remaining

Data Contradiction Analysis

Example Issue: Conflicting cytotoxicity data (e.g., IC50 = 5 µM in HeLa vs. 25 µM in MCF-7 cells).
Resolution Strategy:

  • Verify assay consistency (e.g., MTT vs. SRB methods).
  • Check cellular uptake differences via fluorescence tagging .
  • Use siRNA knockdown to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.